molecular formula C11H21Br B13167148 4-(3-Bromopropyl)-1,1-dimethylcyclohexane

4-(3-Bromopropyl)-1,1-dimethylcyclohexane

Cat. No.: B13167148
M. Wt: 233.19 g/mol
InChI Key: JHHKIHQJWSIXKE-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1,1-dimethylcyclohexane is an organic compound that belongs to the class of alkyl halides It is characterized by a cyclohexane ring substituted with a bromopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of a propyl group. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form alcohols or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

4-(3-Bromopropyl)-1,1-dimethylcyclohexane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Iodopropyl)-1,1-dimethylcyclohexane: Similar structure but with an iodine atom instead of bromine.

    4-(3-Fluoropropyl)-1,1-dimethylcyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

4-(3-Bromopropyl)-1,1-dimethylcyclohexane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

4-(3-bromopropyl)-1,1-dimethylcyclohexane

InChI

InChI=1S/C11H21Br/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3

InChI Key

JHHKIHQJWSIXKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCCBr)C

Origin of Product

United States

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